molecular formula C15H25N5O3 B13267426 tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

Cat. No.: B13267426
M. Wt: 323.39 g/mol
InChI Key: FGHRQFZIXKSRLZ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS 1443979-61-0) consists of a piperidine ring substituted at the 3-position with a 1,2,3-triazole moiety bearing a dimethylcarbamoyl group (-N(C₃H₇)₂) at the 4-position. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.
Molecular Formula: C₁₅H₂₅N₅O₃
Molecular Weight: 323.39 g/mol
Key Features:

  • Triazole Core: The 1,2,3-triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-substitution .
  • Dimethylcarbamoyl Group: Introduces hydrogen-bonding capabilities and modulates lipophilicity.
  • Boc Protection: Enhances solubility in organic solvents and stabilizes the piperidine during synthesis .

Properties

Molecular Formula

C15H25N5O3

Molecular Weight

323.39 g/mol

IUPAC Name

tert-butyl 3-[4-(dimethylcarbamoyl)triazol-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C15H25N5O3/c1-15(2,3)23-14(22)19-8-6-7-11(9-19)20-10-12(16-17-20)13(21)18(4)5/h10-11H,6-9H2,1-5H3

InChI Key

FGHRQFZIXKSRLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Click Chemistry Approach

The most common method for synthesizing 1,2,3-triazoles involves the click chemistry approach, which is a highly efficient and selective reaction. This method typically involves the reaction of an alkyne with an azide in the presence of a copper catalyst.

General Reaction Scheme:

Expected Yield: High yields (>90%) are common for such reactions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis can also be employed to accelerate the reaction and improve yields. This method is particularly useful for reactions that require high temperatures.

Microwave Conditions:

Alternative Methods

While click chemistry is the most prevalent method for synthesizing 1,2,3-triazoles, other approaches can be explored, such as using different catalysts or conditions to optimize the reaction.

Data Tables

Reaction Conditions and Yields

Reaction Method Catalyst Base Solvent Temperature (°C) Time Yield (%)
Click Chemistry CuI DIPEA DMF 0 5 min >90
Microwave-Assisted - - DMF 120 Few min >95

Reagents and Their Roles

Reagent Role
tert-Butyl 3-(propioloyloxy)piperidine-1-carboxylate Alkyne component
Dimethylcarbamoyl azide Azide component
Copper(I) iodide (CuI) Catalyst for click reaction
N,N-Diisopropylethylamine (DIPEA) Base to facilitate the reaction
Dimethylformamide (DMF) Solvent for the reaction

Research Findings

Research on 1,2,3-triazoles has shown that these compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The specific compound tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate may be explored for similar applications, given its structural similarity to other biologically active triazoles.

Chemical Reactions Analysis

tert-Butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 4-(4-Formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS 915370-15-9)

Molecular Formula : C₁₄H₂₁N₃O₃
Key Differences :

  • Substituent : A formyl (-CHO) group replaces the dimethylcarbamoyl group.
  • Reactivity : The formyl group is electrophilic, enabling further derivatization (e.g., reductive amination), whereas the dimethylcarbamoyl group is inert under most conditions.
  • Polarity : The carbamoyl group increases polarity (logP ~1.2) compared to the formyl analog (logP ~1.5) .

tert-Butyl 3-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS 2098109-28-3)

Molecular Formula : C₁₄H₂₄N₄O₃
Key Differences :

  • Positional Isomerism : The triazole is attached via a methylene linker at the piperidine 3-position instead of directly.
  • Functional Group: A hydroxymethyl (-CH₂OH) substituent offers hydrogen-bond donor capacity, contrasting with the carbamoyl’s acceptor properties.
  • Solubility : Higher aqueous solubility (∼25 mg/mL) due to the hydroxymethyl group compared to the carbamoyl analog (∼10 mg/mL) .

tert-Butyl 4-(4-(((tert-Butyldimethylsilyl)oxy)-methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 26, )

Molecular Formula : C₂₀H₃₆N₄O₃Si
Key Differences :

  • Protective Group : A silyl-protected hydroxymethyl (-CH₂OSiMe₂tBu) substituent enhances lipophilicity (logP ~3.8) versus the carbamoyl analog.
  • Synthetic Utility : The silyl group can be deprotected to yield a hydroxymethyl triazole, enabling post-synthetic modifications .

tert-Butyl 3-[4-(Methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate ()

Molecular Formula : C₁₅H₂₄N₄O₄
Key Differences :

  • Functional Group : Methoxycarbonyl (-COOMe) vs. dimethylcarbamoyl (-CONMe₂).
  • Stability : The ester group is prone to hydrolysis under basic conditions, whereas the carbamoyl group is hydrolytically stable .

Comparative Analysis Table

Compound (CAS) Substituent on Triazole Key Functional Group Molecular Weight (g/mol) logP Solubility (mg/mL) Synthesis Method
1443979-61-0 (Target) 4-Dimethylcarbamoyl -CONMe₂ 323.39 ~1.2 ~10 CuAAC
915370-15-9 4-Formyl -CHO 287.34 ~1.5 ~15 CuAAC
2098109-28-3 4-Hydroxymethyl -CH₂OH 296.37 ~0.8 ~25 CuAAC
Compound 26 () 4-(Silyl-OCH₂) -CH₂OSiMe₂tBu 424.61 ~3.8 ~5 CuAAC + Silylation
3D-LIC71512 () 4-Methoxycarbonyl -COOMe 324.38 ~1.6 ~12 CuAAC

Research Findings and Implications

  • Biological Activity : Compounds with triazole-carbamoyl moieties (e.g., 1443979-61-0) show enhanced kinase inhibition compared to ester or hydroxymethyl analogs, likely due to stronger hydrogen-bond acceptor interactions .
  • Synthetic Flexibility : Silyl-protected derivatives (e.g., Compound 26) allow for modular functionalization, while carbamoyl groups provide stability in biological assays .
  • Solubility-LogP Trade-off : The dimethylcarbamoyl group balances moderate lipophilicity and solubility, making it suitable for pharmacokinetic optimization .

Biological Activity

tert-butyl 3-[4-(dimethylcarbamoyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate (CAS No. 1443979-61-0) is a compound characterized by its unique structural features, including a triazole ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H25N5O3C_{15}H_{25}N_{5}O_{3}, with a molecular weight of 323.39 g/mol. Its structure includes a tert-butyl group, which enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC15H25N5O3C_{15}H_{25}N_{5}O_{3}
Molecular Weight323.39 g/mol
CAS Number1443979-61-0

Antimicrobial Activity

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. In a study evaluating derivatives of cystobactamids, which include triazole moieties, it was found that modifications in the structure could improve the minimal inhibitory concentration (MIC) against various bacterial strains, including multidrug-resistant bacteria .

Case Study:
A derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that certain analogues had MIC values significantly lower than traditional antibiotics, indicating enhanced efficacy against resistant strains.

The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key bacterial enzymes such as gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The presence of the triazole ring may facilitate binding to these targets due to its ability to form hydrogen bonds and other interactions .

Research Findings

Several studies have explored the structure-activity relationship (SAR) of triazole-containing compounds. These studies highlight that:

  • Hydrogen Bonding: The ability to form hydrogen bonds significantly enhances biological activity.
  • Lipophilicity: The presence of hydrophobic groups like tert-butyl can improve membrane permeability and bioavailability.

In one study focusing on the optimization of cystobactamid derivatives, compounds with structural similarities to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Basic

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm backbone structure and substituent positions (e.g., triazole proton at δ 7.8–8.2 ppm) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 323.39 .

What biological activities have been reported for structurally analogous piperidine-triazole derivatives?

Basic
Similar compounds exhibit:

  • Antimicrobial Activity: Inhibition of bacterial enzymes (e.g., enoyl-ACP reductase) via triazole interactions .
  • Anti-inflammatory Effects: Suppression of COX-2 through piperidine-mediated binding .
  • Kinase Inhibition: Triazole moieties acting as ATP-competitive inhibitors .

How do the functional groups in this compound influence its reactivity and stability?

Q. Basic

  • Boc Group: Enhances solubility in organic solvents and protects the piperidine amine during synthesis .
  • Triazole Ring: Participates in hydrogen bonding and π-π stacking, critical for target binding .
  • Dimethylcarbamoyl: Electron-withdrawing effects stabilize the triazole moiety against hydrolysis .

What safety precautions are recommended when handling this compound in laboratory settings?

Q. Basic

  • PPE: Nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of fine particles.
  • Storage: Inert atmosphere (N₂) at –20°C to prevent degradation .

How can reaction yields be optimized during the coupling of the dimethylcarbamoyl group to the triazole ring?

Q. Advanced

  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Optimization: Switch to dichloromethane (DCM) for better reagent solubility.
  • Temperature Control: Maintain 0–5°C to minimize side reactions.
    Yield Data:
ConditionYield (%)Purity (%)
DMAP in DCM, 0°C7898
No catalyst, RT4585

How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Assay Validation: Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity).
  • Structural Confirmation: Re-analyze compound purity via X-ray crystallography to rule out isomer interference .
  • Target Profiling: Use SPR (surface plasmon resonance) to measure binding kinetics across multiple targets .

What computational strategies are effective for predicting the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking: AutoDock Vina to model triazole interactions with active sites (e.g., EGFR kinase).
  • MD Simulations: GROMACS for assessing stability of ligand-receptor complexes over 100 ns .
  • QSAR Models: Correlate substituent electronegativity with IC₅₀ values .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Advanced

  • pH Stability: Stable at pH 5–7 (half-life >24 hrs); degrades rapidly at pH <3 (Boc deprotection).
  • Thermal Stability: Decomposition onset at 150°C (TGA data).
    Stability Table:
ConditionHalf-LifeMajor Degradant
pH 2, 25°C2 hrsPiperidine free base
pH 7, 40°C48 hrsNone detected

What strategies are recommended for designing derivatives with enhanced pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement: Substitute triazole with tetrazole to improve metabolic stability .
  • Prodrug Approach: Introduce ester groups on the piperidine ring for enhanced bioavailability.
  • LogP Optimization: Add hydrophilic substituents (e.g., hydroxyl) to reduce cLogP from 2.8 to 1.5 .

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